Cas no 179869-10-4 (Methyl 2-(4-benzylpiperazin-1-yl)acetate)

Methyl 2-(4-benzylpiperazin-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(4-benzylpiperazin-1-yl)acetate
- 1-benzyl-4-methoxycarbonylmethylpiperazine
- QC-8633
- (4-Benzyl-piperazin-1-yl)-acetic acid Methyl ester
- EN300-136513
- AKOS003974143
- CS-0210954
- 179869-10-4
- CHEMBL4533563
- DB-109134
- BS-27470
- G10007
- Z57725198
- (4-Benzylpiperazin-1-yl)acetic acid methyl ester
- Methyl (4-benzylpiperazin-1-yl)acetate
- DTXSID50571770
- SCHEMBL572327
-
- MDL: MFCD05841521
- インチ: InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
- InChIKey: PZUTXFJKMUIAKA-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 248.15200
- どういたいしつりょう: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 32.8Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 345.8±32.0 °C at 760 mmHg
- フラッシュポイント: 162.9±25.1 °C
- PSA: 32.78000
- LogP: 0.85300
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Methyl 2-(4-benzylpiperazin-1-yl)acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-(4-benzylpiperazin-1-yl)acetate 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 2-(4-benzylpiperazin-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136513-2.5g |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95% | 2.5g |
$168.0 | 2023-02-15 | |
Enamine | EN300-136513-0.05g |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95% | 0.05g |
$23.0 | 2023-02-15 | |
TRC | B486313-500mg |
Methyl 2-(4-Benzylpiperazin-1-yl)acetate |
179869-10-4 | 500mg |
$ 80.00 | 2022-06-07 | ||
Chemenu | CM363454-5g |
Methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95%+ | 5g |
$312 | 2022-09-01 | |
Enamine | EN300-136513-2500mg |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95.0% | 2500mg |
$168.0 | 2023-09-30 | |
Enamine | EN300-136513-0.1g |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95% | 0.1g |
$35.0 | 2023-02-15 | |
TRC | B486313-50mg |
Methyl 2-(4-Benzylpiperazin-1-yl)acetate |
179869-10-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-136513-1.0g |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-136513-250mg |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95.0% | 250mg |
$49.0 | 2023-09-30 | |
Enamine | EN300-136513-1000mg |
methyl 2-(4-benzylpiperazin-1-yl)acetate |
179869-10-4 | 95.0% | 1000mg |
$100.0 | 2023-09-30 |
Methyl 2-(4-benzylpiperazin-1-yl)acetate 関連文献
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Methyl 2-(4-benzylpiperazin-1-yl)acetateに関する追加情報
Methyl 2-(4-benzylpiperazin-1-yl)acetate: An Overview of a Versatile Compound (CAS No. 179869-1-4)
Methyl 2-(4-benzylpiperazin-1-yl)acetate (CAS No. 179869-1-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, anti-inflammatory effects, and anti-cancer properties.
The chemical structure of Methyl 2-(4-benzylpiperazin-1-yl)acetate consists of a piperazine ring substituted with a benzyl group and an acetate ester moiety. The presence of these functional groups imparts specific pharmacological properties that make it an attractive candidate for various drug development initiatives. Recent studies have highlighted the compound's ability to interact with specific receptors and enzymes, making it a valuable tool in the exploration of novel therapeutic targets.
In the context of medicinal chemistry, Methyl 2-(4-benzylpiperazin-1-yl)acetate has been investigated for its potential as a lead compound in the development of new drugs. One notable area of research is its interaction with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in modulating mood and cognitive functions. Studies have shown that this compound can act as a partial agonist at the 5-HT2A receptor, suggesting its potential use in treating psychiatric disorders such as depression and anxiety.
Beyond its CNS effects, Methyl 2-(4-benzylpiperazin-1-yl)acetate has also demonstrated anti-inflammatory properties. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
Another area of interest is the compound's potential as an anti-cancer agent. Research has shown that Methyl 2-(4-benzylpiperazin-1-yl)acetate can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in various types of cancer. These findings suggest that this compound could be further developed as a novel therapeutic agent for cancer treatment.
The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)acetate involves several well-established chemical reactions, including nucleophilic substitution and esterification. The synthetic route typically starts with the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine, followed by the reaction with methyl bromoacetate to yield the final product. The high yield and purity obtained through this synthetic pathway make it suitable for large-scale production and pharmaceutical applications.
In terms of safety and toxicity, preliminary studies have indicated that Methyl 2-(4-benzylpiperazin-1-yl)acetate exhibits low toxicity at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety profile and determine optimal dosing regimens. These studies will also help to identify any potential side effects or drug interactions that may need to be considered during clinical trials.
The future prospects for Methyl 2-(4-benzylpiperazin-1-yl)acetate are promising, given its diverse biological activities and potential therapeutic applications. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring its efficacy in various disease models. As new insights emerge from these studies, it is likely that this compound will continue to play a significant role in advancing our understanding of complex biological processes and developing innovative treatments for a range of medical conditions.
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